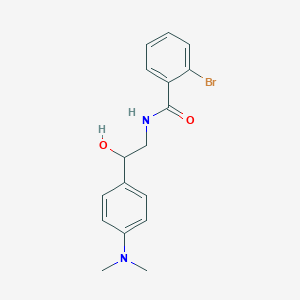

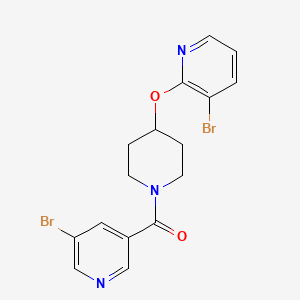

2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are known for their diverse range of biological activities. The presence of a bromine atom and a dimethylamino group attached to the phenyl ring suggests potential reactivity and interaction with various biological targets. The hydroxyethyl group may confer additional solubility and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of antipyrine derivatives, which share structural similarities with the compound , involves the reaction of appropriate precursors to yield the desired benzamide with good yields and characterized spectroscopically . Similarly, the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been achieved under microwave irradiation, indicating the potential for efficient synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray diffraction analysis. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing a strong intramolecular hydrogen bond . This suggests that this compound may also exhibit significant intramolecular interactions, which could influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The presence of a bromine atom in the compound suggests potential for nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the synthesis of more complex molecules. The study of substituted 2-hydroxy-N-(arylalkyl)benzamides inducing apoptosis in cancer cell lines indicates that these compounds can interact with biological systems, leading to significant cellular responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and their chemical environment . Theoretical calculations, such as DFT, can predict the electronic properties and reactivity of these compounds . The antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives suggests that the compound may also possess biological activities, which could be related to its physical and chemical properties .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research has explored the synthesis and biological activity of novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, demonstrating antifungal properties. These compounds, including variations incorporating dimethylamino phenyl groups, have shown effectiveness against phyto-pathogenic fungi and yeasts. The strongest antifungal activity was observed for certain derivatives, with minimal inhibitory concentrations (MIC) indicating significant potential in antifungal applications (Ienascu et al., 2018).

Molecular Interactions and Structural Analysis

Another study focused on the intermolecular interactions and structural analysis of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. This research provided insights into the hydrogen bonding patterns and π-interactions of these compounds, contributing to a deeper understanding of their potential biological activities and applications (Saeed et al., 2020).

Synthesis and Biological Activities

Further exploration into the synthesis of benzofuran analogues from 5-bromosalicylaldehyde has revealed the potential for these compounds in antimicrobial and pharmacological activities. Although not directly related to 2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, this research indicates the broader implications of bromo-substituted compounds in the development of new therapeutic agents (Parameshwarappa et al., 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOUGHFNRASMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)

![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)